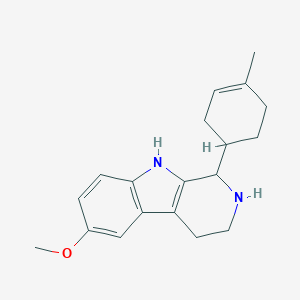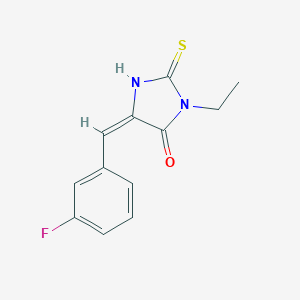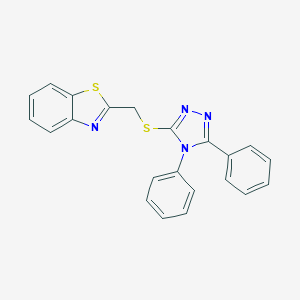
methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, also known as harmane, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including tobacco smoke, and has been shown to have various biological effects.
Wissenschaftliche Forschungsanwendungen
Harmane has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Harmane has several advantages for lab experiments, including its low toxicity and availability. However, it is important to note that methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether can be difficult to synthesize and purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether. One area of research is the potential use of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research is the development of new synthesis methods for methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, which can improve its availability and purity for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether and its effects on the brain and body.
Synthesemethoden
Harmane can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the oxidation of harmine, a related beta-carboline alkaloid, using potassium permanganate.
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
6-methoxy-1-(4-methylcyclohex-3-en-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H24N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3,7-8,11,13,18,20-21H,4-6,9-10H2,1-2H3 |
InChI-Schlüssel |
CBURKUOQISWBOD-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Kanonische SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)
![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282588.png)
![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)

![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)